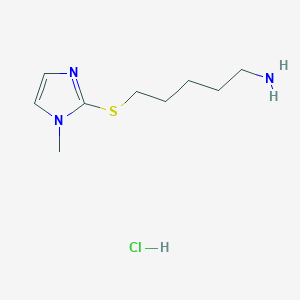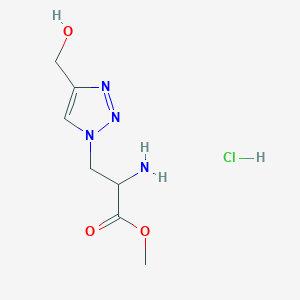![molecular formula C12H18ClNO2 B1471562 1-(2,3-二氢苯并[b][1,4]二噁英-6-基)-2-甲基丙-1-胺盐酸盐 CAS No. 2098129-11-2](/img/structure/B1471562.png)
1-(2,3-二氢苯并[b][1,4]二噁英-6-基)-2-甲基丙-1-胺盐酸盐
描述
Synthesis Analysis
While there is no direct information on the synthesis of this specific compound, a related compound, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride, was synthesized using 2,3-dihydroxybenzoic acid as the initial material . The process involved alkylation of the phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification .科学研究应用
生物传感器应用的合成和适体开发
Kalantzi 等人(2021 年)的研究涉及合成羟基取代的四氯二苯并[b,e][1,4]二噁英衍生物,作为开发选择性单链 DNA (ssDNA) 适体的中间体。这些适体在光子生物传感器中具有潜在应用,旨在监测像二恶英这样的环境污染物,这些污染物对健康有重大影响。该研究重点关注创造一种新型的氨基取代二恶英,突出了该化合物在科学研究中的多功能性,特别是在环境监测和健康安全应用中 (Kalantzi 等人,2021 年).
治疗应用的酶抑制
Abbasi 等人(2019 年)探索了具有苯二噁烷和乙酰胺部分的新磺酰胺对 α-葡萄糖苷酶和乙酰胆碱酯酶抑制剂的酶抑制潜力。合成化合物对酵母 α-葡萄糖苷酶表现出显着的活性,并在管理与酶功能障碍相关的疾病的治疗应用中具有潜力 (Abbasi 等人,2019 年).
结构研究和分子对接
Hema 等人(2020 年)对 N-(4-溴苄亚叉基)-2,3-二氢苯并[b][1,4]二噁英-6-胺的研究集中在其合成、晶体结构以及作为抗炎剂通过 sPLA2 酶抑制的潜力。分子对接支持该化合物的功效,表明其在开发抗炎药中的效用 (Hema 等人,2020 年).
抗菌应用
Abbasi 等人(2016 年)研究了带有苯二噁烷部分的 N-取代磺酰胺的抗菌潜力。这项研究旨在针对各种革兰氏阴性和革兰氏阳性菌株开发有效的治疗剂,展示了该化合物在创造新抗生素中的应用 (Abbasi 等人,2016 年).
属性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-8(2)12(13)9-3-4-10-11(7-9)15-6-5-14-10;/h3-4,7-8,12H,5-6,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDBHGJYWCNKSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC2=C(C=C1)OCCO2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-((1H-benzo[d]imidazol-2-yl)thio)ethan-1-amine hydrochloride](/img/structure/B1471483.png)










